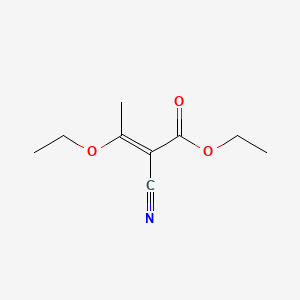
Ethyl (E)-2-cyano-3-ethoxycrotonate
描述
Ethyl (E)-2-cyano-3-ethoxycrotonate is an organic compound that belongs to the class of α,β-unsaturated esters. This compound is characterized by the presence of a cyano group (–CN) and an ethoxy group (–OCH₂CH₃) attached to a crotonate backbone. It is widely used in organic synthesis due to its versatile reactivity and ability to participate in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl (E)-2-cyano-3-ethoxycrotonate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and ethyl acetoacetate in the presence of a base such as piperidine or pyridine. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or toluene.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sodium ethoxide or potassium tert-butoxide can be employed to facilitate the reaction. The product is then purified through distillation or recrystallization techniques to achieve the desired purity.
化学反应分析
Types of Reactions: Ethyl (E)-2-cyano-3-ethoxycrotonate undergoes a variety of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding adducts.
Michael Addition: Due to the presence of the α,β-unsaturated ester moiety, it readily participates in Michael addition reactions with nucleophiles like enolates and organometallic reagents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as ammonia, primary amines, and thiols in the presence of a base like triethylamine.
Michael Addition: Enolates generated from ketones or esters using bases like lithium diisopropylamide (LDA) or sodium hydride (NaH).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Nucleophilic Addition: Formation of substituted amides, ethers, or thioethers.
Michael Addition: Formation of β-substituted esters.
Hydrolysis: Formation of ethyl cyanoacetate and ethanol.
科学研究应用
Ethyl (E)-2-cyano-3-ethoxycrotonate has numerous applications in scientific research, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to form diverse chemical structures.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein-ligand interactions.
作用机制
The mechanism of action of ethyl (E)-2-cyano-3-ethoxycrotonate involves its reactivity towards nucleophiles and electrophiles. The cyano group and the α,β-unsaturated ester moiety make it a versatile compound for various chemical transformations. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding or non-covalent interactions.
相似化合物的比较
Ethyl (E)-2-cyano-3-methoxycrotonate: Similar structure but with a methoxy group instead of an ethoxy group.
Methyl (E)-2-cyano-3-ethoxycrotonate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl (E)-2-cyano-3-butoxycrotonate: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the ethoxy group provides different steric and electronic effects compared to its analogs, influencing its behavior in chemical reactions and biological systems.
属性
IUPAC Name |
ethyl (E)-2-cyano-3-ethoxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXFOGAYPIPTKF-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C#N)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C#N)/C(=O)OCC)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
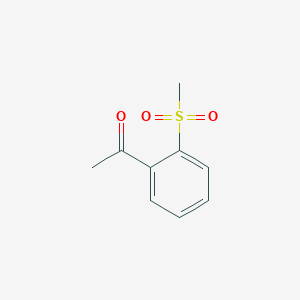

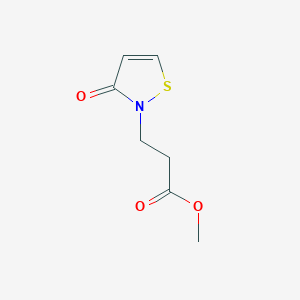
![1-[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]-3-[4-[[4-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea](/img/structure/B3041661.png)
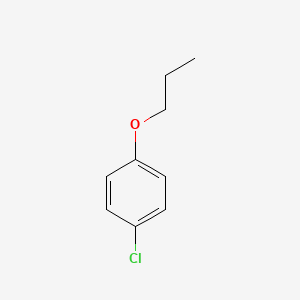



![N-Methyl-N-[(2-methyl-1H-indol-3-yl)methyl]amine](/img/structure/B3041671.png)
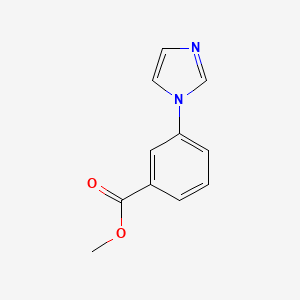
![[3,5-Bis(trifluoromethyl)phenyl]-dimethylsilicon](/img/structure/B3041674.png)
![Ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate](/img/structure/B3041675.png)
![Ethyl 4-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}carbonyl)-5-methylisoxazole-3-carboxylate](/img/structure/B3041676.png)
![[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3041679.png)
